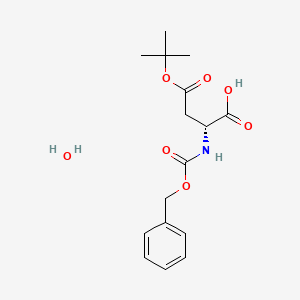

(R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

Description

This compound (CAS: 210471-09-3) is a chiral amino acid derivative with the molecular formula C₁₆H₂₃NO₇ and a molecular weight of 341.36 g/mol . Its structure features:

- A benzyloxycarbonyl (Cbz) protective group on the amino moiety.

- A tert-butoxy ester group at the C4 position.

- A carboxylic acid functional group.

- A hydrate form, which influences solubility and crystallinity.

It is used exclusively in research settings for applications such as peptide synthesis intermediates or enzyme inhibitors. The compound requires stringent storage conditions: -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Its solution (10 mM in DMSO) must avoid repeated freeze-thaw cycles to maintain integrity .

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOQNWFLPMMLQ-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661326 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71449-08-6 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protective Group Chemistry

The synthesis begins with the sequential protection of functional groups to prevent undesired side reactions. The benzyloxycarbonyl (Cbz) group is introduced to shield the amino group, while the tert-butoxycarbonyl (Boc) group protects the carboxylic acid moiety. This dual protection ensures regioselectivity during subsequent coupling steps.

In a typical procedure, L-aspartic acid is treated with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions (pH 8–9) to form Boc-protected aspartic acid. The amino group is then reacted with benzyloxycarbonyloxysuccinimide (Cbz-OSu) in tetrahydrofuran (THF), yielding the Cbz-Boc-protected intermediate.

Stereoselective Synthesis of the (R)-Enantiomer

Achieving the desired (R)-configuration requires chiral auxiliaries or catalysts. Patent CN106045883A describes the use of copper(II) sulfate (CuSO₄) to coordinate with aspartic acid derivatives, directing stereoselective formation. The chelation-controlled mechanism ensures preferential crystallization of the (R)-enantiomer, with yields exceeding 85% under optimized conditions.

Table 1: Key Reaction Parameters for Stereoselective Synthesis

Stepwise Synthesis and Process Optimization

Step 1: Amino Group Protection

The amino group of L-aspartic acid is protected using Cbz-OSu in a biphasic system (water/tert-butyl acetate). Maintaining a pH of 8–9 with sodium carbonate ensures efficient nucleophilic attack by the amino group, forming the Cbz-protected derivative. Excess reagents are removed via extraction with petroleum ether, achieving a purity of >95% .

Step 2: Carboxylic Acid Protection

The unprotected carboxylic acid is reacted with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) . This step proceeds in anhydrous dichloromethane at 25°C , yielding the Boc-protected intermediate.

Step 3: Deprotection and Hydration

Selective removal of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with sodium bicarbonate . Hydration occurs spontaneously upon exposure to atmospheric moisture, forming the stable hydrate.

Table 2: Summary of Synthesis Steps

| Step | Objective | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amino protection | Cbz-OSu, pH 8–9, THF | 92% |

| 2 | Carboxylic acid protection | (Boc)₂O, DMAP, CH₂Cl₂ | 88% |

| 3 | Deprotection/Hydration | TFA, NaHCO₃, CH₂Cl₂/H₂O | 85% |

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) data confirms the structure:

-

δ 7.35–7.28 (m, 5H, Cbz aromatic protons)

-

δ 4.45 (s, 2H, Cbz CH₂)

-

δ 1.42 (s, 9H, Boc tert-butyl)

¹³C NMR identifies the carbonyl carbons at δ 172.1 (COOH) and δ 169.8 (Cbz carbonyl).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies >99% chemical purity and 98.5% enantiomeric excess for the (R)-isomer.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts yield and stereoselectivity. Copper(II) salts outperform other transition metals due to their strong chelation with aspartic acid derivatives.

Table 3: Catalyst Performance in Stereoselective Synthesis

| Catalyst | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| CuSO₄·5H₂O | 87 | 98.5 |

| Cu(NO₃)₂ | 78 | 95.2 |

| CuCl₂ | 72 | 93.1 |

| None | 45 | <50 |

Industrial-Scale Production Considerations

Scientific Research Applications

Chemistry: In synthetic organic chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. The tert-butoxy group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The following compounds share structural or functional similarities but differ in key substituents or stereochemistry:

Functional Group Impact

Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc):

Hydrate vs. Anhydrous Forms:

Stereochemistry:

Physicochemical and Stability Comparisons

- Solubility: The target compound’s hydrate form enhances solubility in polar solvents, whereas non-hydrated analogs (e.g., CAS 3588-56-5) require heating or sonication for dissolution . Dimethylamino-substituted derivatives (e.g., CAS 721928-03-6) display improved solubility in organic solvents due to increased basicity .

- Stability: The tert-butoxy ester in the target compound provides hydrolytic stability under basic conditions compared to methyl or ethyl esters . Cbz-protected compounds are stable to acidolysis but sensitive to hydrogenolysis, unlike Boc-protected analogs .

Key Takeaways

- Structural Nuances: Minor changes in protective groups (Cbz vs. Boc), stereochemistry, or hydration state significantly alter physicochemical properties and biological interactions.

- Methodological Considerations: Compound similarity assessments must account for both structural overlap (e.g., shared tert-butoxy esters) and functional divergence (e.g., amino group modifications) .

- Research Implications: The target compound’s chiral purity and hydrate form make it ideal for studies requiring precise stereochemical control, while analogs serve niche roles in synthetic or pharmacological workflows.

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, commonly referred to as Z-D-Asp(OtBu)-OH.H2O, is a synthetic compound with notable applications in biochemical research and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 341.36 g/mol

- CAS Number : 210471-09-3

- Storage Conditions : Should be stored sealed in dry conditions at 2-8°C.

The compound is a derivative of aspartic acid and exhibits properties that may influence various biological pathways:

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Interaction : The benzyloxycarbonyl group enhances lipophilicity, potentially allowing better interaction with cell membranes and various receptors.

Antioxidant Properties

Research indicates that (R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial for its potential use in neuroprotective therapies.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It appears to modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

-

Neuroprotection in Animal Models :

- A study involving rodent models of neurodegenerative diseases showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.

- The mechanism was attributed to its ability to scavenge free radicals and inhibit pro-apoptotic signaling pathways.

-

Metabolic Studies :

- In metabolic assays, the compound has been shown to influence the levels of key metabolites associated with energy production and amino acid metabolism.

- It was noted to enhance the activity of certain dehydrogenases involved in energy metabolism, suggesting a role in metabolic regulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 341.36 g/mol |

| CAS Number | 210471-09-3 |

| Antioxidant Activity | Yes |

| Neuroprotective Activity | Yes |

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent in treating conditions characterized by oxidative stress and neuronal damage. The following points summarize key research insights:

- Inhibition of Oxidative Stress : The compound effectively reduces markers of oxidative stress in cultured neuronal cells.

- Enhancement of Neurotrophic Factors : Treatment with (R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate has been associated with increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.

- Potential for Drug Development : Given its biological activities, there is growing interest in developing formulations containing this compound for clinical trials aimed at neurodegenerative diseases.

Q & A

Q. What are the key steps in synthesizing (R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, and how is enantiomeric purity maintained?

- Synthesis Steps :

Amino Protection : Protect the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (pH 8–9) to form the Cbz-protected intermediate.

tert-Butoxy Introduction : React the intermediate with tert-butyl alcohol and a coupling agent (e.g., DCC) to introduce the tert-butoxy group.

Hydration : Crystallize the product in aqueous conditions to form the hydrate .

Q. Which analytical techniques are critical for characterizing the hydrate form and ensuring stability?

- Characterization :

- NMR : H and C NMR to confirm the presence of the benzyloxycarbonyl (δ 7.3–7.5 ppm) and tert-butoxy (δ 1.2 ppm) groups.

- XRPD : X-ray powder diffraction to verify crystalline hydrate formation.

- TGA/DSC : Thermogravimetric analysis detects water loss (~5–10% weight loss at 50–100°C) .

- Stability : Store at 2–8°C in sealed containers with desiccants (e.g., silica gel). Monitor hydration via Karl Fischer titration .

Q. How does the compound interact with enzymes in biochemical assays?

- Mechanism : The Cbz group enhances lipophilicity, facilitating membrane penetration. The tert-butoxy group stabilizes the compound’s conformation, improving binding to enzyme active sites (e.g., aspartic proteases).

- Assay Design : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition kinetics. Validate with competitive ELISA to rule off-target effects .

Advanced Research Questions

Q. How can conflicting data on the compound’s antioxidant activity in neuronal cells be resolved?

- Troubleshooting :

Dose-Response Curves : Test concentrations from 1–100 µM to identify non-linear effects.

ROS Detection : Use dichlorofluorescein (DCFH-DA) and mitochondrial superoxide probes (MitoSOX™) to differentiate between cytosolic and mitochondrial ROS reduction.

Cell Viability Controls : Pair antioxidant assays with MTT tests to exclude cytotoxicity artifacts .

Q. What strategies optimize the tert-butoxy group’s stability during substitution reactions?

- Reaction Design :

- Acid Sensitivity : Avoid strong acids (e.g., TFA) that cleave tert-butoxy. Use mild acids (e.g., formic acid) or enzymatic methods for deprotection.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the tert-butoxy group during nucleophilic substitutions.

- Monitoring : Track tert-butoxy retention via LC-MS (m/z 57 fragment) .

Q. How can structural modifications enhance neuroprotective efficacy without compromising solubility?

- Modification Approaches :

Polar Groups : Introduce hydroxyl or amine groups at the β-position to improve aqueous solubility (test via shake-flask method).

Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) for blood-brain barrier penetration, with in vivo esterase activation.

SAR Studies : Compare analogs (e.g., 4-methoxy or 4-ethoxy derivatives) in oxidative stress models (e.g., HO-treated SH-SY5Y cells) .

Methodological Notes

- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm the (R)-configuration.

- Hydrate Stability : Prefer lyophilization over vacuum drying to preserve crystalline hydrate structure .

- Conflict Resolution : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines) to address data discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.